N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19BrN2OS and its molecular weight is 379.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Piperazine Derivatives
A study by Micouin et al. (1994) focused on the asymmetric synthesis involving the production of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This research highlights the utility of such compounds in synthetic chemistry, particularly in generating optically pure substances through direct alkylation (Micouin et al., 1994).
Biologically Active Derivatives
Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives showing promise in biological activities. This work underlines the approach of modifying piperidine structures to produce compounds with potential acetylcholinesterase, butyrylcholinesterase, and lipoxygenase inhibitory activities, pointing towards applications in therapeutic research (Khalid et al., 2014).
Antibacterial Potentials
Iqbal et al. (2017) investigated acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. This study contributes to the ongoing search for new antibacterial agents, with specific derivatives showing significant inhibitory activity against various bacterial strains (Iqbal et al., 2017).
Antimicrobial Activity
Nimavat et al. (2004) synthesized new aminobenzylated Mannich bases from 3-bromobenzaldehyde and evaluated their antimicrobial activity. This research indicates the potential of piperidine derivatives in developing compounds with antimicrobial properties (Nimavat et al., 2004).
Novel Salt Forms
Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) introduced a new salt form of a piperidine derivative, showcasing the pharmaceutical application of creating salt forms to enhance the properties of active pharmaceutical ingredients (ジュリアン・ジョヴァンニーニ et al., 2005).
DNA/BSA Binding Studies
Raj (2020) explored the synthesis of novel paracetamol derivatives and their DNA/BSA binding interactions. This work points to the importance of understanding how synthetic compounds interact at the molecular level, which is crucial for drug design (Raj, 2020).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS/c18-14-3-5-15(6-4-14)19-17(21)12-20-9-7-13(8-10-20)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBOGJCJGJBKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.